5-Chlorothiophene-3-sulfinic acid
Description
5-Chlorothiophene-3-sulfinic acid (CAS: 187746-97-0) is a thiophene derivative featuring a chlorine substituent at the 5-position and a sulfinic acid (-S(O)OH) group at the 3-position of the heteroaromatic ring. This compound is structurally significant in pharmaceutical chemistry, particularly as Lornoxicam Impurity 3, a critical reference material in drug quality control and regulatory submissions such as Abbreviated New Drug Applications (ANDA) . Its sulfinic acid group confers moderate acidity (pKa ~1–2) and redox sensitivity, distinguishing it from more oxidized (e.g., sulfonic acid) or reduced sulfur-containing analogs. The compound’s synthesis and characterization are guided by stringent regulatory standards (e.g., USP, EMA) to ensure analytical reliability .
Properties
Molecular Formula |
C4H3ClO2S2 |
|---|---|
Molecular Weight |
182.7 g/mol |
IUPAC Name |
5-chlorothiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H3ClO2S2/c5-4-1-3(2-8-4)9(6)7/h1-2H,(H,6,7) |
InChI Key |
DIXSFKKNALHVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-3-sulfinic acid typically involves the chlorination of thiophene derivatives followed by sulfonation. One common method includes the halogen dance reaction, where halogenated thiophenes are treated with reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -30°C) to introduce the sulfinic acid group . Another approach involves the direct sulfonation of chlorothiophene using chlorosulfonic acid .
Industrial Production Methods: Industrial production of 5-Chlorothiophene-3-sulfinic acid may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and conditions is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using oxidizing agents.
Reduction: Reduction to thiophenesulfinates or thiophenesulfides.
Substitution: Electrophilic and nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Chlorothiophene-3-sulfonic acid.
Reduction: 5-Chlorothiophene-3-sulfinate.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Chlorothiophene-3-sulfinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Thiophene derivatives with halogen and sulfur-based functional groups are pivotal in medicinal and materials chemistry. Below is a detailed comparison of 5-chlorothiophene-3-sulfinic acid with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Acidity and Reactivity :
- Sulfinic acid derivatives exhibit lower acidity (pKa ~1–2) compared to sulfonic acids (pKa ~-1 to -2) but higher than carboxylic acids (pKa ~4–5). This influences their solubility and stability; sulfinic acids are prone to oxidation to sulfonic acids under ambient conditions .
- The carboxylic acid analog (5-chlorothiophene-3-carboxylic acid) is less polar but more reactive in esterification/amidation reactions .
Pharmaceutical Relevance: 5-Chloro-3-sulfothiophene-2-carboxylic acid (sulfonic acid derivative) is a key intermediate in Lornoxicam synthesis due to its high water solubility and stability . The sulfinic acid variant serves as a degradation product or impurity, necessitating rigorous analytical monitoring .
Safety and Handling: 5-Chlorothiophene-3-carboxylic acid is classified as harmful via inhalation, skin contact, and ingestion, requiring precautions like PPE and ventilation .
Substituents like sulfonic acid enhance conductivity, whereas sulfinic acids may offer tunable redox properties .
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